Lipophilicity (LogP) of N-Propyl Derivative vs. Methyl and Ethyl Analogs
The lipophilicity of 1-(1-propyl-1H-pyrrol-2-yl)ethanone, as measured by its calculated LogP of 2.10, provides a quantifiable differentiation from its closest N-alkyl analogs. This LogP value is higher than that of the N-methyl derivative and lower than longer-chain N-alkyl derivatives, positioning the propyl chain in a specific lipophilic window that may optimize membrane permeability . The exact LogP of the N-methyl analog (1-methyl-2-acetylpyrrole) is not directly provided in the same source, but the trend in LogP increase with chain length is a class-level inference .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.10 |
| Comparator Or Baseline | N-methyl analog (LogP lower, specific value not provided in source); N-ethyl analog (LogP intermediate) |
| Quantified Difference | Not directly quantified against specific analogs in the source, but represents a distinct lipophilic value for the propyl derivative. |
| Conditions | Calculated value, method not specified in source. |
Why This Matters
LogP is a critical parameter for predicting membrane permeability and oral bioavailability; selecting a specific alkyl chain length allows for fine-tuning of a lead compound's ADME properties.
